6-Chloro-5-ethyluracil

概要

説明

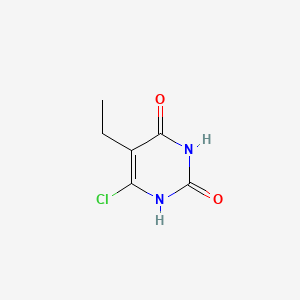

6-Chloro-5-ethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 5th position of the uracil ring. Its molecular formula is C6H7ClN2O2, and it has a molecular weight of 174.58 g/mol

準備方法

The synthesis of 6-Chloro-5-ethyluracil can be achieved through several methods. One common approach involves the treatment of 5-ethylbarbituric acid with phosphorus oxychloride and N,N-dimethylaniline, resulting in the formation of 5-ethyl-2,4,6-trichloropyrimidine. This intermediate is then selectively hydrolyzed to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

化学反応の分析

6-Chloro-5-ethyluracil undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, the chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include sodium hydroxide and potassium carbonate. The major products formed from these reactions depend on the nature of the nucleophile used .

科学的研究の応用

Antiviral Applications

6-Chloro-5-ethyluracil and its analogs have been investigated for their antiviral properties, particularly against viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). The structural modifications at the C-5 position of uracil derivatives can enhance their selectivity and potency against viral targets.

- Case Study : Research has shown that 5-alkyluracils, including 6-chloro derivatives, can be incorporated into viral RNA or DNA, disrupting viral replication mechanisms. For instance, studies on related compounds indicate that modifications at the C-5 position can lead to increased antiviral activity by interfering with nucleic acid synthesis in viral pathogens .

Anticancer Properties

The compound has also been studied for its potential use in cancer therapy. The incorporation of halogenated uracil derivatives into nucleic acids can lead to the inhibition of tumor cell proliferation.

- Mechanism : The mechanism of action is often linked to the compound's ability to mimic natural nucleotides, thus being incorporated into DNA during replication. This incorporation can lead to mispairing during DNA synthesis, ultimately resulting in cell death .

- Research Findings : A study highlighted that certain 6-substituted uracils exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

In addition to antiviral and anticancer properties, this compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further exploration in treating bacterial infections.

- Broad-Spectrum Activity : Research indicates that uracil derivatives like this compound display broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 5-ethyluracil have been reported to exhibit potent activity against strains such as Micrococcus luteus and Escherichia coli .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that modify the uracil structure to enhance its biological activity.

| Synthesis Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Reaction with phosphorus oxychloride | Diethylmalonate and urea | Varies | Yields various alkyl-substituted uracils |

| Hydrolysis of trichloropyrimidine derivatives | Sodium hydroxide | High | Effective for generating active derivatives |

作用機序

The mechanism of action of 6-Chloro-5-ethyluracil involves its interaction with specific molecular targets and pathways. As a nucleoside analog, it can be incorporated into nucleic acids, leading to the disruption of viral replication. The chlorine atom at the 6th position and the ethyl group at the 5th position contribute to its unique binding properties, allowing it to effectively inhibit the activity of viral enzymes .

類似化合物との比較

6-Chloro-5-ethyluracil can be compared with other similar compounds, such as 6-Chloro-5-methyluracil and 6-Chloro-5-propyluracil. These compounds share a similar structure but differ in the alkyl group attached to the 5th position. The presence of different alkyl groups can influence the compound’s chemical reactivity and biological activity. For example, 6-Chloro-5-methyluracil may exhibit different antiviral properties compared to this compound due to the smaller size of the methyl group .

生物活性

6-Chloro-5-ethyluracil (6-Cl-5-EtU) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This compound is structurally related to uracil and exhibits properties that may inhibit crucial enzymes involved in nucleic acid metabolism. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 174.58 g/mol. The compound features a chloro group at the 6-position and an ethyl group at the 5-position of the uracil ring, which influences its biological activity.

Target Enzymes

The primary mode of action for this compound involves its interaction with key enzymes in nucleic acid synthesis. It is believed to inhibit:

- Dihydrofolate reductase (DHFR)

- Thymidylate synthase (TSase)

- Thymidine phosphorylase (TPase)

- Reverse transcriptase (RTase)

These enzymes are vital for DNA biosynthesis, and their inhibition can disrupt cellular replication processes, leading to cell death.

Biochemical Pathways

The compound's interference with DNA synthesis and repair mechanisms suggests that it may induce apoptosis in rapidly dividing cells. This is particularly relevant in cancer therapy, where such compounds can selectively target tumor cells while sparing normal cells.

Pharmacokinetics

Studies on similar compounds indicate that this compound may exhibit rapid distribution and elimination profiles. The terminal half-life is estimated to be between 8 to 20 minutes, which suggests that it could be effective in short-duration treatments.

Antiviral Activity

Research indicates that this compound has significant antiviral properties:

- Inhibition of Viral Replication : The compound has been shown to incorporate into viral nucleic acids, disrupting replication processes. For example, it demonstrated effective inhibition against herpes simplex virus types 1 and 2, with an EC50 value indicating potent antiviral activity.

Antimicrobial Activity

In addition to its antiviral effects, this compound exhibits antibacterial properties:

- Broad-Spectrum Activity : It has shown effectiveness against various strains of bacteria, including certain Gram-positive species. In vitro studies have reported significant antibacterial activity against Mycobacterium species .

Impact on Nucleic Acid Function

The incorporation of this compound into RNA and DNA can alter their stability and transcriptional activity:

- Transcriptional Stimulation : Templates containing this compound have been observed to enhance transcription yields significantly (up to 200% compared to natural thymine).

Study on Antiviral Efficacy

A notable study explored the antiviral properties of various uracil derivatives, including this compound. The findings indicated that while some derivatives showed moderate antiviral activity, this compound specifically inhibited the formation of viral plaques in cytomegalovirus strains.

Synthesis and Biological Evaluation

Research conducted by Koroniak et al. focused on synthesizing various alkyl-substituted uracils, including this compound. The study evaluated their antimicrobial activities against a panel of bacteria and found that certain derivatives exhibited potent broad-spectrum antibacterial effects .

特性

IUPAC Name |

6-chloro-5-ethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h2H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJRVKJHXCITAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474027 | |

| Record name | 6-Chloro-5-ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20295-24-3 | |

| Record name | 6-Chloro-5-ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 6-chloro-5-ethyluracil in the formation of the described crystals?

A1: In the studied crystals, this compound acts as an anion. It interacts with the 4-phenylpiperazin-1-ium cation through a network of hydrogen bonds. Specifically, the N—H groups of the cation form hydrogen bonds with the oxygen atoms (N—H⋯O) and nitrogen atom (N—H⋯N) of the this compound anion. [] This hydrogen bonding network contributes to the overall crystal packing and stability. In the case of salt (I), two independent this compound anions and two 1-phenylpiperazine cations are present in the asymmetric unit. [] This complex arrangement highlights the role of molecular interactions in defining the crystal structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。